molecular formula C7H12ClNO B13138058 (R)-1-(Furan-3-YL)propan-2-amine hcl

(R)-1-(Furan-3-YL)propan-2-amine hcl

Cat. No.: B13138058
M. Wt: 161.63 g/mol
InChI Key: HYMCNKLBPONNLG-FYZOBXCZSA-N
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Description

®-1-(Furan-3-YL)propan-2-amine hydrochloride is a chiral amine compound featuring a furan ring attached to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Furan-3-YL)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.

    Formation of Intermediate: The furan ring is then subjected to a series of reactions to introduce the propan-2-amine moiety. This often involves the use of reagents such as Grignard reagents or organolithium compounds.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(Furan-3-YL)propan-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted furan derivatives.

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceuticals: Investigated for its potential as a drug candidate in treating neurological disorders.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Furan-2-yl (phenyl)methanone derivatives

Comparison:

  • Structural Differences: While similar in having a furan ring, these compounds differ in their functional groups and overall structure.
  • Unique Properties: ®-1-(Furan-3-YL)propan-2-amine hydrochloride is unique due to its chiral amine group, which imparts specific stereochemical properties and potential biological activity.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(2R)-1-(furan-3-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m1./s1

InChI Key

HYMCNKLBPONNLG-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](CC1=COC=C1)N.Cl

Canonical SMILES

CC(CC1=COC=C1)N.Cl

Origin of Product

United States

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